8-Amino-5,7-dibromo-2-naphthalenol
Overview
Description
8-Amino-5,7-dibromo-2-naphthalenol: is an organic compound characterized by the presence of amino and hydroxyl groups on a naphthalene ring, along with two bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-5,7-dibromo-2-naphthalenol typically involves the bromination of 2-naphthol followed by amination.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Amino-5,7-dibromo-2-naphthalenol can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino or hydroxyl derivatives.
Substitution: Various substituted naphthalenol derivatives.
Scientific Research Applications
Chemistry: 8-Amino-5,7-dibromo-2-naphthalenol is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays .
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 8-Amino-5,7-dibromo-2-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biochemical processes .
Comparison with Similar Compounds
5,7-Dibromo-2-naphthol: Similar structure but lacks the amino group.
8-Amino-2-naphthol: Similar structure but lacks the bromine atoms.
5,7-Dibromo-8-hydroxyquinoline: Contains bromine and hydroxyl groups but has a different core structure.
Uniqueness: 8-Amino-5,7-dibromo-2-naphthalenol is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, along with two bromine atoms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
8-amino-5,7-dibromonaphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c11-8-4-9(12)10(13)7-3-5(14)1-2-6(7)8/h1-4,14H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKJUCJYKBQKNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=C(C=C2Br)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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